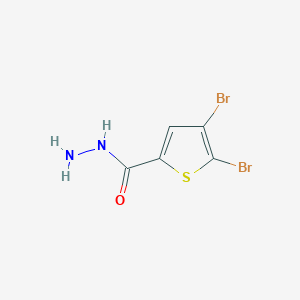

4,5-Dibromothiophene-2-carbohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,5-dibromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOOBRFZARVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361153 | |

| Record name | 4,5-dibromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171851-25-5 | |

| Record name | 4,5-dibromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171851-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dibromothiophene 2 Carbohydrazide and Its Derivatives

Synthetic Pathways to 4,5-Dibromothiophene-2-carbohydrazide

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and reaction conditions.

Esterification and Hydrazinolysis Approaches

A prevalent and traditional method for the synthesis of carbohydrazides involves a two-step process: the esterification of the corresponding carboxylic acid followed by hydrazinolysis of the resulting ester. nih.gov This pathway is widely adopted for the synthesis of various thiophene-based carbohydrazides.

The synthesis commences with 4,5-dibromo-2-thiophenecarboxylic acid. This starting material can be prepared through various halogenation and carboxylation reactions of thiophene (B33073) precursors. The carboxylic acid is then subjected to Fischer esterification, typically by refluxing in an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. This reaction yields the corresponding ester, for instance, methyl 4,5-dibromo-2-thiophenecarboxylate.

The subsequent step is the hydrazinolysis of the ester. This is achieved by reacting the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent. The reaction mixture is typically heated to drive the reaction to completion, resulting in the formation of this compound. This method is generally efficient and yields products of high purity after appropriate workup and recrystallization.

A summary of the reaction conditions for a similar compound, 5-bromothiophene-2-carbohydrazide, is presented in the table below, which can be considered analogous for the dibromo counterpart.

| Step | Reagents and Conditions | Product |

| Esterification | 5-bromothiophene-2-carboxylic acid, Methanol, conc. H₂SO₄, Reflux | Methyl 5-bromothiophene-2-carboxylate |

| Hydrazinolysis | Methyl 5-bromothiophene-2-carboxylate, Hydrazine Hydrate, Methanol, Reflux | 5-bromothiophene-2-carbohydrazide |

Condensation Reactions

While less common for the direct synthesis of the carbohydrazide (B1668358) from the carboxylic acid, condensation reactions are fundamental in the derivatization of the target molecule. Conceptually, a direct condensation of 4,5-dibromo-2-thiophenecarboxylic acid with hydrazine could be envisioned, potentially mediated by coupling agents. However, the more reactive nature of acyl chlorides or activated esters makes them preferable intermediates for such transformations to avoid harsh reaction conditions and improve yields.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), is an emerging green chemistry approach. This technique can lead to shorter reaction times, reduced solvent usage, and sometimes, novel reaction pathways. While specific examples of the mechanochemical synthesis of this compound are not extensively documented, the synthesis of other heterocyclic compounds and hydrazones has been successfully achieved using this method. The application of mechanochemistry to the synthesis of this target compound could offer a more sustainable and efficient alternative to traditional solution-phase methods.

Solvent-Free Synthetic Methods

Solvent-free synthesis is another green chemistry approach that aims to minimize or eliminate the use of volatile organic solvents. These reactions are often carried out by heating the neat reactants, sometimes in the presence of a catalyst. The synthesis of hydrazones and other heterocyclic compounds has been reported under solvent-free conditions, often with microwave irradiation to accelerate the reaction. The direct synthesis or derivatization of this compound under solvent-free conditions represents a promising area for future research, aligning with the principles of sustainable chemistry.

Synthesis of Novel Derivatives Bearing the 4,5-Dibromothiophene Core

The carbohydrazide moiety of this compound is a versatile functional group that allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with potentially interesting biological or material properties.

Derivatization at the Carbohydrazide Moiety (e.g., Hydrazone Formation)

One of the most common and important reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.govresearchgate.netorganic-chemistry.org This reaction is typically carried out by refluxing the carbohydrazide with the desired carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid).

The reaction of this compound with a variety of substituted aromatic or heteroaromatic aldehydes would yield a library of novel N'-arylidene-4,5-dibromothiophene-2-carbohydrazides. These hydrazone derivatives possess the characteristic azometine group (-CO-NH-N=CH-), which is a known pharmacophore in many biologically active compounds.

The general reaction scheme for the synthesis of hydrazone derivatives is as follows:

The table below provides examples of various substituted benzaldehydes that can be used to synthesize a diverse range of hydrazone derivatives.

| Aldehyde Reactant | Resulting Hydrazone Derivative |

| Benzaldehyde | N'-benzylidene-4,5-dibromothiophene-2-carbohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4,5-dibromothiophene-2-carbohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-4,5-dibromothiophene-2-carbohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-4,5-dibromothiophene-2-carbohydrazide |

| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-4,5-dibromothiophene-2-carbohydrazide |

The synthesis of these derivatives allows for the fine-tuning of the electronic and steric properties of the molecule, which can have a significant impact on its chemical and biological behavior.

Substitution Reactions on the Thiophene Ring (e.g., Nucleophilic Substitution of Bromine Atoms)

The presence of two bromine atoms on the thiophene ring of this compound offers opportunities for functionalization through substitution reactions. Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway for replacing the bromine atoms with various nucleophiles. The reactivity of halogenated thiophenes in SNAr reactions is influenced by the nature of the substituents on the ring and the reaction conditions. Generally, electron-withdrawing groups on the thiophene ring facilitate nucleophilic attack.

While specific examples of nucleophilic substitution on this compound are not extensively documented in the literature, studies on analogous substituted thiophenes provide insight into the potential of this approach. For instance, in the synthesis of 4,5-disubstituted-thiophene-2-amidines, a related class of compounds, a novel displacement reaction of a 5-methylsulfonyl group with oxygen or sulfur anions has been reported. nih.govresearchgate.netresearchwithrutgers.com This demonstrates that a leaving group on the thiophene ring can be displaced by a nucleophile under appropriate conditions.

The general mechanism for SNAr on a di-brominated thiophene would involve the attack of a nucleophile on one of the carbon atoms bearing a bromine atom, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the bromide ion would yield the substituted product. The regioselectivity of the substitution would depend on the electronic effects of the carbohydrazide group and the relative stability of the possible intermediates.

Table 1: Examples of Nucleophiles for Potential Substitution Reactions

| Nucleophile | Potential Product |

| Alkoxides (RO⁻) | 4-bromo-5-alkoxythiophene-2-carbohydrazide |

| Thiolates (RS⁻) | 4-bromo-5-(alkylthio)thiophene-2-carbohydrazide |

| Amines (R₂NH) | 4-bromo-5-(dialkylamino)thiophene-2-carbohydrazide |

| Azides (N₃⁻) | 4-azido-5-bromothiophene-2-carbohydrazide |

It is important to note that such reactions may require harsh conditions, and the yields can be variable. The development of efficient and selective nucleophilic substitution protocols for this compound remains an area for further investigation.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. The Gewald reaction is a well-known MCR for the synthesis of highly substituted 2-aminothiophenes. nih.govresearchgate.netderpharmachemica.comorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org

While the direct synthesis of this compound via a Gewald-type reaction has not been reported, this methodology could be adapted to produce derivatives with a similar substitution pattern. For instance, a suitably substituted carbonyl compound and an active methylene (B1212753) nitrile could potentially react with sulfur to form a thiophene ring with substituents at the 4 and 5 positions. Subsequent modification of the functional groups at the 2 and 3 positions could then lead to the desired carbohydrazide derivative.

The key advantages of employing an MCR strategy include operational simplicity, reduced waste generation, and the ability to rapidly generate a library of diverse compounds for screening purposes.

Advanced Synthetic Strategies

In recent years, advanced synthetic methodologies have been developed to improve the efficiency, selectivity, and environmental friendliness of organic synthesis. These strategies are highly applicable to the synthesis of complex heterocyclic compounds like this compound and its derivatives.

Catalytic Approaches

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of substituted thiophenes. C-H activation and functionalization have emerged as powerful tools for the direct introduction of substituents onto the thiophene ring, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.netrsc.orgnih.govrug.nl

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are widely used for the formation of carbon-carbon bonds on thiophene scaffolds. While these reactions typically involve the coupling of a halogenated thiophene with an organometallic reagent, recent advances have focused on the direct C-H arylation of thiophenes. unito.it This approach allows for the direct coupling of a C-H bond on the thiophene ring with an aryl halide, offering a more atom-economical route to arylated thiophene derivatives.

For the synthesis of derivatives of this compound, catalytic C-H functionalization could be envisioned at the less sterically hindered C-H position of a suitable precursor, or potentially, a selective coupling at one of the C-Br bonds.

Table 2: Overview of Catalytic Approaches for Thiophene Functionalization

| Catalytic Reaction | Description |

| Suzuki Coupling | Palladium-catalyzed reaction of a boronic acid with a halide. |

| Stille Coupling | Palladium-catalyzed reaction of an organotin compound with a halide. |

| Heck Coupling | Palladium-catalyzed reaction of an alkene with a halide. |

| C-H Arylation | Direct palladium-catalyzed coupling of a C-H bond with an aryl halide. unito.it |

These catalytic methods often offer high yields and selectivity under mild reaction conditions.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound and its derivatives, several green chemistry strategies can be employed.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various thiophene derivatives, including those prepared via the Gewald reaction. unito.itresearchgate.netorganic-chemistry.org Microwave heating provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

The use of environmentally benign solvents is another key aspect of green chemistry. Water and bio-derived solvents like γ-valerolactone (GVL) have been successfully used as reaction media for the synthesis of thiophenes. unito.itunito.it In some cases, solvent-free reaction conditions can be achieved, further reducing the environmental footprint of the synthesis. researchgate.net

The development of synthetic routes that are both efficient and adhere to the principles of green chemistry is a crucial goal in modern organic synthesis. The application of these principles to the synthesis of this compound and its derivatives will be essential for the sustainable production of these valuable compounds.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 4,5-Dibromothiophene-2-carbohydrazide is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic proton on the thiophene (B33073) ring, deshielded by the electron-withdrawing bromine atoms and the carbohydrazide (B1668358) group, would likely appear as a singlet in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The protons of the hydrazide functional group (-NH-NH₂) would also produce characteristic signals. The -NH proton, being adjacent to the carbonyl group, is expected to resonate as a broad singlet at a lower field, potentially between 9.0 and 11.0 ppm, due to hydrogen bonding and its acidic nature. The terminal -NH₂ protons would likely appear as another broad singlet, typically in the range of 4.0 to 5.0 ppm. The broadness of these signals is a result of quadrupole effects of the nitrogen atoms and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | 7.0 - 8.0 | Singlet |

| -NH- | 9.0 - 11.0 | Broad Singlet |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The carbonyl carbon of the hydrazide group is expected to be the most deshielded, appearing significantly downfield in the spectrum, typically in the range of 160-170 ppm. The carbon atoms of the thiophene ring will have their chemical shifts influenced by the bromine substituents and the carbohydrazide group. The carbon atom attached to the carbohydrazide group (C2) and the two bromine-bearing carbons (C4 and C5) are expected to resonate in the aromatic region, generally between 110 and 140 ppm. The remaining thiophene carbon (C3) would also fall within this range. The precise assignment would require more detailed 2D NMR experiments or comparison with structurally similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) in the hydrazide moiety are expected to appear as distinct peaks in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a strong and sharp absorption band, typically observed between 1640 and 1680 cm⁻¹. The C=C stretching vibrations of the thiophene ring would likely produce signals in the 1400-1600 cm⁻¹ region. Furthermore, the C-Br stretching vibrations are expected at lower wavenumbers, generally in the range of 500-700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1640 - 1680 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide crucial information about its molecular weight and isotopic distribution. Due to the presence of two bromine atoms, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region would show a cluster of peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. The monoisotopic mass of the compound is calculated to be 297.8411 Da. nih.gov Fragmentation patterns in the mass spectrum would also provide structural information, with potential cleavages occurring at the carbohydrazide side chain.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₅H₄Br₂N₂OS, the theoretical elemental composition can be calculated. nih.gov Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity of the sample. This technique is particularly important for verifying the presence and correct ratio of carbon, hydrogen, nitrogen, and sulfur.

Table 4: Theoretical Elemental Composition of C₅H₄Br₂N₂OS

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 20.02 |

| Hydrogen (H) | 1.34 |

| Bromine (Br) | 53.28 |

| Nitrogen (N) | 9.34 |

| Oxygen (O) | 5.33 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the calculated exact mass is 299.83906 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct elemental composition and, consequently, the identity of the synthesized compound.

Advanced Computational Chemistry Studies and Theoretical Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and various chemical descriptors that govern reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry and to calculate various properties such as vibrational frequencies and electronic parameters. nih.gov For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP, help in determining structural parameters, thermodynamic properties, and molecular orbitals. rroij.comresearchgate.net

While specific DFT studies exclusively focused on 4,5-Dibromothiophene-2-carbohydrazide are not extensively available in the reviewed literature, the methodology is widely applied to similar structures. For instance, DFT has been used to study other dibromothiophene derivatives to explore their structural properties and compare theoretical parameters with experimental X-ray diffraction results. semanticscholar.org Such studies confirm the optimized geometry and provide a basis for further computational analysis like molecular orbital calculations. nih.gov

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. researchgate.net

For thiophene-based compounds, the HOMO-LUMO gap is a crucial parameter for assessing their potential in various applications, including as active pharmaceutical ingredients. researchgate.net In a computational study on thiophene sulfonamide derivatives, it was found that compounds with a lower HOMO-LUMO energy gap were less stable and exhibited a higher nonlinear optical (NLO) response. researchgate.net Although the specific HOMO and LUMO energy values for this compound have not been reported in dedicated studies, analysis of similar thiophene structures provides a theoretical framework for understanding its electronic behavior.

Table 1: Significance of Quantum Chemical Parameters

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the electron-donating capacity of a molecule. Higher energy levels indicate a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the electron-accepting capacity of a molecule. Lower energy levels indicate a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Describes the charge transfer in a reaction. |

| Chemical Hardness (η) | Measures the resistance to change in the electron distribution. | A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. |

| Electrophilicity Index (ω) | Measures the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a molecule. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

A crystallographic study has successfully resolved the structure of this compound in the active site of human Pim-1 kinase, a serine/threonine kinase that is a target for cancer therapeutics. This structure, available in the Protein Data Bank (PDB) under the entry 5N4X , provides a definitive experimental basis for analyzing the molecule's binding mode and interactions.

The analysis of the PDB entry 5N4X reveals the precise interactions between this compound and the ATP-binding pocket of Pim-1 kinase. The compound establishes a network of interactions that anchor it within the active site.

Key interactions include:

Hydrogen Bonds: The carbohydrazide (B1668358) moiety is crucial for forming hydrogen bonds. Specifically, the terminal amino group and the adjacent nitrogen atom of the hydrazide act as hydrogen bond donors and acceptors, interacting with the backbone carbonyl oxygen of residue Glu121 in the hinge region of the kinase.

Hydrophobic and van der Waals Interactions: The dibromothiophene ring is positioned in a hydrophobic pocket. The bromine atoms and the thiophene ring itself engage in van der Waals contacts with surrounding hydrophobic and aromatic residues, including Leu44, Val52, and Leu174.

These interactions are fundamental to the molecule's ability to occupy the active site and act as a competitive inhibitor.

Table 2: Interaction Details of this compound with Pim-1 Kinase (PDB: 5N4X)

| Interacting Residue (Pim-1 Kinase) | Atom(s) in Ligand | Interaction Type |

|---|---|---|

| Leu44 | Thiophene Ring, Bromine | Hydrophobic Interaction |

| Val52 | Thiophene Ring | Hydrophobic Interaction |

| Lys67 | Carbonyl Oxygen | van der Waals |

| Glu121 | Hydrazide Group (-NH, -NH2) | Hydrogen Bond |

| Leu174 | Thiophene Ring, Bromine | Hydrophobic Interaction |

Note: This table is a representative summary based on the analysis of the 5N4X crystal structure. Specific distances and angles can be obtained from the PDB data.

The inhibitory mechanism of this compound against Pim-1 kinase is competitive inhibition. By occupying the ATP-binding site, it prevents the natural substrate, ATP, from binding, thereby blocking the kinase's phosphorylating activity. The hydrogen bonds with the hinge region (Glu121) are a classic feature of many kinase inhibitors and are critical for potent inhibition.

While the crystal structure provides a high-resolution view of the binding mode, a published experimental binding affinity (such as an IC50 or Kᵢ value) for the this compound/Pim-1 complex is not available in the primary literature associated with the PDB entry. However, computational methods can be used to estimate binding free energy. Furthermore, studies on other fragment-like inhibitors of Pim-1 kinase show that even small molecules can achieve significant binding affinities, often in the micromolar range, which can be optimized to develop more potent inhibitors. medchemexpress.com The detailed interaction map from the crystal structure serves as an excellent starting point for such lead optimization efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models translate molecular structures into numerical descriptors (e.g., electronic, steric, hydrophobic) and use these to derive a mathematical equation that can predict the activity of new, unsynthesized compounds.

No specific QSAR studies that include this compound in their training or test sets have been identified in the literature. However, QSAR models have been successfully developed for other classes of thiophene derivatives acting as Pim-1 kinase inhibitors. nih.govresearchgate.net These studies have demonstrated that molecular descriptors related to topology, electronic properties, and 3D shape can effectively predict the inhibitory potency (pIC50) of compounds against Pim-1. nih.gov

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents on the thiophene ring or modifications to the carbohydrazide linker. The resulting data would allow for the development of a predictive model to guide the design of new derivatives with enhanced Pim-1 inhibitory activity. Such models can highlight which structural features are most critical for activity, for instance, whether electron-withdrawing or donating groups on the thiophene ring improve binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of molecules can be observed, providing critical insights into their conformational flexibility, stability, and intermolecular interactions. However, a comprehensive search of the current scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused exclusively on this compound.

While computational studies and theoretical analyses have been performed on related thiophene derivatives and the parent compound 2-Thiophene-carbohydrazide, direct and detailed MD simulation data for the 4,5-dibrominated iteration remains to be published. Such studies would be invaluable in elucidating the influence of the two bromine atoms on the molecule's structural dynamics, solvation properties, and its potential binding modes with biological targets.

In the absence of specific research findings, we can outline the typical parameters and expected outcomes from a prospective MD simulation study of this compound. This theoretical framework serves as a guide for future research in this area.

A typical MD simulation would involve placing the this compound molecule in a simulated aqueous environment to mimic physiological conditions. The simulation would track the movements and interactions of every atom in the system over a set period, often on the nanosecond to microsecond scale.

Table 1: Prospective Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | A general force field such as AMBER or CHARMM would be employed to define the potential energy of the system. |

| Solvent Model | A standard water model like TIP3P or SPC/E would be used to create the aqueous solvent box. |

| System Neutralization | Counter-ions (e.g., Na+ or Cl-) would be added to neutralize the system. |

| Equilibration | The system would undergo a multi-step equilibration process, typically involving energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. |

| Production Run | Following equilibration, a production run of at least 100 nanoseconds would be performed to collect trajectory data for analysis. |

| Analysis Metrics | Key metrics for analysis would include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, Radial Distribution Function (RDF) to understand solvation shell structure, and Hydrogen Bond Analysis to quantify intra- and intermolecular hydrogen bonding. |

Future molecular dynamics studies are essential to fully characterize the dynamic profile of this compound. The data generated from such simulations would provide a foundational understanding of its behavior in a biological context, which is crucial for the rational design of novel therapeutic agents. The scientific community awaits such investigations to unlock the full potential of this and related thiophene-based compounds.

Biological Activity and Pharmacological Potential

Antimicrobial Properties

Thiophene (B33073) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of antimicrobial activities.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of various thiophene derivatives. For instance, certain novel armed thiophene derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some synthesized compounds have been found to be more potent than standard drugs like gentamicin (B1671437) against specific strains such as Pseudomonas aeruginosa. nih.gov

Antifungal Activity

The antifungal properties of thiophene-based compounds are also widely reported. Studies on thiophene derivatives have shown them to possess good antifungal activities, suggesting their potential as leads for new antifungal drugs. nih.gov

Antitubercular Activity

Derivatives of 2-thiophenecarboxylic acid hydrazide have been synthesized and investigated for their anti-tuberculosis effects. researchgate.net One particular derivative, 2-thiophenecarbonylhydrazone-5,7-dibromoisatin, exhibited high activity in inhibiting Mycobacterium tuberculosis H37Rv. researchgate.net This highlights the potential of the thiophene-carbohydrazide scaffold in the development of new antitubercular agents.

Anticancer Potential

The anticancer properties of thiophene derivatives are another active area of research.

Inhibition of Cancer Cell Proliferation

Research has shown that certain thiophene-2,5-carbohydrazide derivatives exhibit anticancer effects. nih.gov These compounds have been compared to the reference drug imatinib (B729) and have shown potent activity. nih.gov

Cytotoxicity Assays

While specific cytotoxicity data for 4,5-dibromothiophene-2-carbohydrazide is unavailable, various carbohydrazide (B1668358) derivatives have been evaluated for their cytotoxic effects against different human cancer cell lines.

Antioxidant Activity

While direct experimental studies quantifying the antioxidant capacity of this compound are not extensively documented in the public literature, the structural components of the molecule suggest a potential for such activity. The carbohydrazide functional group is present in various compounds that have demonstrated antioxidant properties. mdpi.com This activity is often attributed to the ability of the hydrazide group to donate hydrogen atoms, thereby neutralizing free radicals.

Furthermore, the presence of bromine atoms on the thiophene ring can influence the molecule's electronic properties, which may in turn modulate its antioxidant potential. Studies on other bromophenol natural products have highlighted their capacity to act as effective radical scavengers. nih.gov The combination of the carbohydrazide group and the halogenated aromatic ring in this compound provides a chemical basis for potential free radical scavenging and antioxidant effects, though this requires confirmation through specific assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

| Assay | Reported Finding for this compound | Basis of Potential Activity |

|---|---|---|

| DPPH Radical Scavenging | Data not available | Carbohydrazide moiety and brominated aromatic system present in other known antioxidants. mdpi.comnih.gov |

| ABTS Radical Scavenging | Data not available | Structural motifs suggest potential hydrogen-donating ability. |

Antiviral Activity

The specific antiviral activity of this compound has not been detailed in available research. However, its core chemical structure, thiophene-2-carbohydrazide (B147627), serves as a precursor and structural motif in the synthesis of compounds with potential antiviral applications. ontosight.airesearchgate.net The thiophene ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic effects, including antiviral action.

For instance, research into Ebola virus (EBOV) inhibitors has identified compounds with a thiophene scaffold as promising viral entry inhibitors. nih.gov A phenotypic screening identified a hit compound featuring a thiophene structure, which led to the synthesis of a series of derivatives that demonstrated potential as EBOV entry inhibitors. nih.gov This highlights the capacity of the thiophene scaffold to serve as a foundation for the development of novel antiviral agents. While this does not confirm that this compound itself is an antiviral agent, it places it within a class of compounds recognized for this potential. Further screening and specific assays would be necessary to determine its activity against various viral strains.

Enzyme Inhibition Studies

Significant evidence of the biological activity of this compound comes from its role as an enzyme inhibitor. Crystallographic studies have confirmed that this compound binds to and inhibits human Pim-1 kinase. wwpdb.org Pim-1 is a serine/threonine kinase that functions as a proto-oncogene, playing a crucial role in cell cycle progression, cell survival, and the inhibition of apoptosis. Its overexpression is associated with various cancers, making it an important target for therapeutic intervention.

The inhibition of Pim-1 kinase by this compound demonstrates the compound's potential as a lead structure for the development of anticancer agents. The interaction involves the binding of the molecule to the active site of the enzyme, preventing its normal catalytic function. While the specific half-maximal inhibitory concentration (IC50) is not detailed in the available summaries, its confirmed binding in a crystal structure underscores a direct and specific interaction. wwpdb.orgnih.gov The broader class of carbohydrazide-containing molecules has also been investigated for the inhibition of other enzymes, such as α-glucosidase, indicating the versatility of this functional group in designing enzyme inhibitors. nih.gov

| Target Enzyme | PDB ID of Complex | Biological Significance of Target | Role of Compound |

|---|---|---|---|

| Human Pim-1 Kinase | 5N4X wwpdb.orgnih.gov | Proto-oncogene involved in cell survival and proliferation; cancer therapy target. | Inhibitor |

Receptor Binding Studies

The primary documented receptor interaction for this compound is with the active site of the human Pim-1 kinase enzyme. wwpdb.orgnih.gov In this context, the enzyme's active site acts as the receptor for the compound. Analysis of the crystal structure (PDB ID: 5N4X) reveals that this compound functions as a fragment-like molecule that occupies the ATP-binding pocket of the kinase.

This binding is achieved through a series of non-covalent interactions between the inhibitor and the amino acid residues lining the active site. The carbohydrazide moiety is critical for this interaction, likely forming key hydrogen bonds that anchor the molecule within the pocket. The dibrominated thiophene ring contributes to the binding affinity through hydrophobic and potentially halogen-bonding interactions. By occupying this site, this compound acts as a competitive inhibitor, preventing the binding of the natural substrate, ATP, and thereby blocking the downstream phosphorylation events that promote cell survival. This specific and targeted binding provides a clear mechanism for its enzyme inhibitory activity.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of this compound can be rationalized by examining the contributions of its distinct structural components.

The Thiophene Ring : The five-membered sulfur-containing heterocycle acts as a rigid scaffold. It is a common bioisostere for a phenyl ring and positions the substituents in a defined orientation for optimal interaction with a biological target. researchgate.net Its aromatic nature allows for potential π-stacking interactions within a protein's active site.

The Carbohydrazide Group (-CONHNH₂) : This functional group is a key pharmacophoric feature. It is capable of acting as both a hydrogen bond donor (from the -NH and -NH₂ groups) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capacity allows it to form multiple, strong hydrogen bonds with amino acid residues in an enzyme active site, as seen in its binding to Pim-1 kinase. mdpi.com This is a common role for this moiety in various enzyme inhibitors.

The Bromine Atoms : The two bromine atoms at positions 4 and 5 of the thiophene ring have a significant impact on the molecule's properties. Their large size (van der Waals radius) can lead to favorable van der Waals and hydrophobic interactions within a binding pocket. Furthermore, halogens can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein, which can substantially increase binding affinity. nih.gov The strong electron-withdrawing nature of the bromine atoms also alters the electron distribution of the thiophene ring, which can fine-tune the molecule's binding properties and reactivity. mdpi.com

Applications in Materials Science Research

Organic Electronics

Thiophene-containing molecules are integral to organic electronics due to their excellent charge transport properties. The dibromo-substitution on the thiophene (B33073) ring of 4,5-Dibromothiophene-2-carbohydrazide offers reactive sites for polymerization, a key step in creating the conjugated backbones necessary for organic semiconductors.

Theoretical Research Directions:

Synthesis of Novel Semiconductors: The bromine atoms could be replaced through cross-coupling reactions to build larger conjugated systems. The carbohydrazide (B1668358) group could be used to attach solubilizing side chains or to act as a point of attachment to other functional molecules, potentially influencing the material's morphology and electronic properties.

Interfacial Modification: The polar carbohydrazide group could be utilized to modify the interfaces between the organic semiconductor and the electrodes in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), potentially improving charge injection or extraction.

A hypothetical data table illustrating the kind of research findings that would be relevant is presented below.

Hypothetical Research Findings for Thiophene-Hydrazide Based Transistors

| Derivative | Polymerization Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Polymer A | Stille Coupling | 0.01 | 10⁴ |

| Polymer B | Suzuki Coupling | 0.05 | 10⁵ |

Precursors for Conducting Polymers

The synthesis of conducting polymers often involves the polymerization of functionalized monomers. This compound could serve as a monomer, with the bromine atoms providing the necessary handles for polymerization through techniques like Grignard metathesis (GRIM) polymerization or other cross-coupling methods.

Potential Polymerization Pathways:

The polymerization would lead to a polythiophene backbone. The pendant carbohydrazide groups could then be chemically or electrochemically modified post-polymerization to tune the polymer's conductivity or other properties.

The hydrazide functionality could also participate in secondary reactions, such as cross-linking, which could enhance the thermal and mechanical stability of the resulting polymer films.

The table below imagines the kind of data that would be generated in such research.

Hypothetical Properties of Polymers Derived from this compound

| Polymer | Doping Agent | Electrical Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|---|

| P(DBTCH) | Iodine | 10⁻² | 250 |

Tailored Material Properties through Derivatization

The carbohydrazide group is a versatile functional group that can undergo a variety of chemical transformations. This opens up numerous possibilities for creating derivatives of this compound with tailored properties.

Examples of Derivatization and Potential Effects:

Reaction with Aldehydes and Ketones: The hydrazide can react to form hydrazones. By choosing different aldehydes or ketones, a wide range of functional groups can be introduced, which could influence solubility, self-assembly, and electronic properties.

Acylation and Sulfonylation: The nitrogen atoms of the hydrazide can be acylated or sulfonylated to introduce further functionality and modify the electronic nature of the side chain.

This approach would allow for the fine-tuning of material properties as illustrated in the hypothetical table below.

Hypothetical Impact of Derivatization on Material Properties

| Derivative | Functional Group | Solubility | Absorption Max (nm) |

|---|---|---|---|

| Hydrazone-A | Phenyl | High in Toluene | 450 |

| Hydrazone-B | Pyridyl | High in Methanol (B129727) | 470 |

Future Directions and Research Gaps

Exploration of Novel Derivatization Strategies

The hydrazide functional group of 4,5-dibromothiophene-2-carbohydrazide is a key handle for synthetic elaboration, allowing for the creation of diverse compound libraries. Future research should focus on expanding the range of heterocyclic systems derived from this core. While transformations of thiophene-2-carbohydrazide (B147627) into derivatives like oxadiazoles, triazoles, and thiazolidinones have been explored, a systematic exploration of less common, high-value heterocycles is warranted. nih.gov

Strategies could involve:

Multi-component Reactions: Employing isatins or other reactive partners in condensation reactions to create complex hybrid molecules. The hydrazide moiety is known to be a crucial hydrogen bonding domain for interaction with biological targets. mdpi.com

Cyclocondensation Reactions: Reacting the carbohydrazide (B1668358) with various carbon-centered electrophiles to construct a wider array of five- and six-membered heterocyclic rings. nih.gov

"Click Chemistry" Approaches: Modifying the carbohydrazide to incorporate azide (B81097) or alkyne functionalities, enabling facile and efficient conjugation to other molecules via copper-catalyzed or strain-promoted cycloadditions.

A systematic approach to derivatization would generate a library of novel compounds for biological screening, increasing the probability of identifying potent and selective therapeutic leads.

Table 1: Potential Derivatization Pathways for this compound

| Starting Moiety | Reagent/Reaction Type | Resulting Heterocycle/Linkage | Potential Application Area |

| Carbohydrazide | Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thione | Antimicrobial, Anticancer |

| Carbohydrazide | Substituted Aldehydes/Ketones | Schiff Bases (Hydrazones) | Anticancer, Anti-inflammatory |

| Carbohydrazide | Isothiocyanates | Thiosemicarbazides | Antiviral, Antitubercular |

| Carbohydrazide | Dicarbonyl Compounds | Pyrazoles / Pyridazinones | CNS activity, Anti-inflammatory |

| Bromine Atoms | Palladium-catalyzed Cross-Coupling | Aryl/Heteroaryl-substituted Thiophenes | Materials Science, Medicinal Chemistry |

In-depth Mechanistic Studies of Biological Activities

Derivatives of thiophene (B33073) have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer effects. nih.govnih.gov However, for many of these compounds, the precise molecular mechanisms of action remain poorly understood. Future research must move beyond preliminary screening to conduct in-depth mechanistic studies on promising derivatives of this compound.

Key areas for investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which the compounds interact.

Pathway Analysis: Elucidating how these compounds modulate key signaling pathways. For instance, in cancer, this could involve investigating the induction of apoptosis through changes in mitochondrial membrane potential or the generation of reactive oxygen species (ROS). nih.govnih.gov For anti-inflammatory agents, studies should focus on the inhibition of targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the modulation of pro-inflammatory cytokine expression (e.g., TNF-α, IL-8). nih.govencyclopedia.pub

Structure-Activity Relationship (SAR) Studies: Systematically correlating structural modifications of the parent compound with changes in biological activity to understand which chemical features are essential for target binding and efficacy. mdpi.com

A thorough understanding of the mechanism of action is critical for optimizing lead compounds and predicting potential off-target effects.

Development of Targeted Drug Delivery Systems

A significant challenge for many potent thiophene-based compounds is their poor water solubility and potential for off-target toxicity, including hepatotoxicity. nih.govacs.org Targeted drug delivery systems offer a promising strategy to overcome these limitations by enhancing bioavailability and concentrating the therapeutic agent at the site of action, thereby reducing systemic exposure. nih.govnih.gov

Future research should focus on formulating derivatives of this compound into advanced drug delivery systems, such as:

Nanoparticle Encapsulation: Loading the compounds into biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or human serum albumin (HSA). nih.govnih.gov These systems can improve solubility and provide sustained release of the drug. nih.gov

Receptor-Targeted Nanocarriers: Decorating the surface of nanoparticles with targeting ligands that bind to receptors overexpressed on diseased cells. For example, folic acid can be used to target folate receptors, which are often upregulated on cancer cells, enhancing cellular uptake and selectivity. nih.govacs.orgresearchgate.net

These delivery systems could significantly improve the therapeutic index of potent thiophene derivatives, making them more viable as clinical candidates. acs.org

Advanced Computational Modeling for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective optimization of hit and lead compounds. ucl.ac.uknih.gov These methods should be applied rigorously to guide the development of derivatives from this compound.

Key computational approaches include:

Quantum Chemical Calculations (DFT): Using Density Functional Theory (DFT) to study the electronic properties of synthesized compounds, such as the HOMO-LUMO energy gap, and to understand reaction mechanisms. nih.govnih.gov

Molecular Docking: Simulating the binding of thiophene derivatives to the active sites of known biological targets to predict binding affinities and orientations. This helps in prioritizing compounds for synthesis and identifying key interactions that can be enhanced. nih.govencyclopedia.pub

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of binding interactions. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of potency for new, unsynthesized derivatives. mdpi.com

Integrating these computational workflows can accelerate the hit-to-lead and lead optimization phases, leading to the design of molecules with improved potency, selectivity, and pharmacokinetic properties. ucl.ac.uk

Table 2: Computational Tools for Thiophene Derivative Optimization

| Computational Method | Application in Drug Discovery | Objective |

| Density Functional Theory (DFT) | Hit Characterization | Predict molecular and electronic properties, reaction pathways. nih.gov |

| Molecular Docking | Hit-to-Lead | Predict binding mode and affinity of ligands to a protein target. ucl.ac.uk |

| Molecular Dynamics (MD) | Lead Optimization | Assess stability of ligand-protein complex and binding free energy. ucl.ac.uk |

| QSAR / Pharmacophore Modeling | Lead Optimization | Identify key structural features for activity and predict potency of new analogs. mdpi.com |

Investigation of Green Synthesis Scalability

As promising lead compounds emerge, the development of sustainable, scalable, and environmentally friendly synthetic routes becomes paramount. The principles of green chemistry should be integrated into the synthesis of this compound derivatives from the earliest stages. eurekaselect.com

Future research should address:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents. rsc.orgacs.org

Catalyst-Free and Solvent-Free Reactions: Developing synthetic methodologies that proceed efficiently without the need for catalysts or solvents, such as grinding or microwave-assisted synthesis. eurekaselect.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Focusing on green and scalable synthesis will not only reduce the environmental impact but also improve the economic viability of producing these compounds on a larger scale for further preclinical and clinical development. rsc.org

常见问题

Q. What are the optimal synthetic routes for 4,5-Dibromothiophene-2-carbohydrazide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves bromination of thiophene derivatives followed by hydrazide formation. A common approach is the reaction of 4,5-dibromothiophene-2-carboxylic acid with hydrazine hydrate under reflux in ethanol. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to hydrazine), temperature (70–80°C), and reaction time (6–8 hours). Catalytic acid (e.g., HCl) can accelerate the reaction, but excess acid may lead to by-products like acyl hydrazine derivatives. Purity is enhanced via recrystallization in ethanol/water (3:1 v/v) .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral data should researchers expect?

Key techniques include:

- NMR : NMR (DMSO-d₆) shows a singlet for the hydrazide NH₂ group at δ 4.2–4.5 ppm and aromatic protons at δ 7.3–7.8 ppm. NMR confirms the carbonyl (C=O) at ~165 ppm.

- IR : Strong absorption bands at 3200–3350 cm⁻¹ (N–H stretch) and 1660–1680 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 308–310 (isotopic pattern from Br atoms).

- Elemental Analysis : Expected %C: 23.33, %H: 1.31, %N: 9.09 .

Q. What purification methods are recommended for isolating this compound from reaction mixtures, and how do solvent systems influence crystallization efficiency?

Recrystallization is preferred using ethanol/water (yield >85%) or dimethylformamide (DMF)/water for high-purity (>98%) isolates. Slow cooling (1°C/min) minimizes co-precipitation of impurities. Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves by-products like unreacted carboxylic acid. Solvent polarity must balance solubility (DMF for high polarity) and crystal nucleation (ethanol for controlled growth) .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing heterocyclic compounds, and what mechanistic pathways are involved in its reactivity with amines or thiosemicarbazides?

The compound’s hydrazide group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases, which cyclize into thiadiazoles or triazoles under acidic or oxidative conditions. With thiosemicarbazides, it forms thiophene-fused thiosemicarbazone complexes via nucleophilic substitution at the Br sites. DFT studies reveal electron-withdrawing Br atoms enhance electrophilicity at C2, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies can resolve contradictions in reported synthetic yields or by-product profiles of this compound under varying catalytic conditions?

Discrepancies arise from:

- Catalyst Choice : Pd(PPh₃)₄ improves coupling efficiency but may cause debromination.

- Solvent Effects : Polar aprotic solvents (DMF) favor cyclization, while protic solvents (ethanol) stabilize intermediates.

Systematic DoE (Design of Experiments) protocols are recommended to isolate variables. For example, kinetic studies (HPLC monitoring) can identify side reactions (e.g., hydrolysis) competing with hydrazide formation .

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound in complex organic transformations?

DFT calculations (B3LYP/6-311+G(d,p)) model:

- Electrophilicity : Local softness (s⁺) at Br and C2 positions predicts regioselectivity in cross-coupling.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation.

- Reaction Pathways : Transition state analysis for cycloaddition reactions (e.g., [3+2] with nitriles). These models guide experimental design, reducing trial-and-error synthesis .

Data Contradiction Analysis

Example : Varying yields (60–92%) in hydrazide synthesis may stem from:

- Hydrazine Purity : Technical-grade hydrazine (≤85%) vs. anhydrous (>99%).

- Moisture Sensitivity : Hydrolysis of intermediates in humid conditions.

Resolution : Standardize reagent grades and reaction atmosphere (N₂ glovebox) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。